(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-derived compound with a complex heterocyclic framework. Its structure features a benzothiazole core substituted with a 2-ethoxyethyl group at position 3, a sulfonamide-linked benzamide at position 4, and a 2-methylpiperidine moiety. The Z-configuration of the imine bond in the benzothiazolylidene system is critical for its stereoelectronic properties and biological interactions .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-17-16-26-21-9-4-5-10-22(21)32-24(26)25-23(28)19-11-13-20(14-12-19)33(29,30)27-15-7-6-8-18(27)2/h4-5,9-14,18H,3,6-8,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZDZOZUQMXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of the benzo[d]thiazole moiety. The compound is synthesized through a series of reactions that include the condensation of 2-ethoxyethyl derivatives with appropriate benzamide structures.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole structure often exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Microorganism | Activity |
|---|---|---|
| Compound A | S. aureus | Inhibitory |
| Compound B | E. coli | Moderate inhibition |
| Compound C | C. albicans | Strong inhibition |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Case Studies
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Case Study 1: Antimicrobial Efficacy
A study conducted on several benzo[d]thiazole derivatives demonstrated that the compound exhibited notable antibacterial activity, comparable to standard antibiotics like oxacillin. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of control drugs, indicating superior efficacy . -
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent . The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of thiazole derivatives. The presence of specific functional groups such as sulfonamides and ethoxyethyl chains has been shown to amplify their pharmacological effects .
Scientific Research Applications
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of benzo[d]thiazole derivatives, including this compound. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Candida albicans. The results indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities, suggesting that (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide may also possess these properties .
Anticancer Activity
Research into benzo[d]thiazole derivatives has revealed their potential as anticancer agents. Compounds containing the benzo[d]thiazole moiety have been shown to inhibit cancer cell proliferation in various cancer types, including breast and lung cancer. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis .
Case Studies
- Antibacterial Activity : A study evaluated various synthesized amides derived from thiazole and assessed their antibacterial efficacy against E. coli and S. aureus. The results demonstrated that certain derivatives exhibited notable inhibition zones, indicating strong antibacterial properties .
- Antifungal Activity : Another investigation focused on the antifungal effects of thiazole derivatives against A. niger and C. albicans. The study reported effective inhibition at low concentrations, reinforcing the potential use of these compounds in treating fungal infections .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and electron-deficient triazolopyrimidine core enable nucleophilic substitution. Key reactions include:
Aromatic Substitution at Triazolopyrimidine
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The 7-position of the triazolopyrimidine ring undergoes substitution due to electron-withdrawing effects of the adjacent triazole group. Reactions with amines (e.g., piperazine derivatives) proceed via SNAr mechanisms under basic conditions.
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Example:
Reagent Conditions Product Yield Reference Piperazine DMF, K₂CO₃, 80°C, 12h 78%
Piperazine Functionalization
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The piperazine nitrogen reacts with electrophiles such as acyl chlorides or alkyl halides. For example, acylation with 4-chlorobenzoyl chloride forms stable amide derivatives .
Cross-Coupling Reactions
The biphenyl and chlorophenyl groups participate in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
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The 4-chlorophenyl substituent undergoes Suzuki coupling with aryl boronic acids. Palladium catalysis (Pd(PPh₃)₄) in THF/H₂O at 90°C yields biaryl derivatives .
Buchwald-Hartwig Amination
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Amination of the chlorophenyl group with primary/secondary amines occurs under Pd/Xantphos catalysis, forming C–N bonds .
Triazole Ring Reactivity
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The 1,2,3-triazole moiety participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming fused triazolo-pyrimidine systems.
Biphenyl Modifications
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Electrophilic substitution (e.g., nitration) occurs at the biphenyl para-positions, directed by the methanone group .
Methanone Reduction
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The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding analogs with altered polarity .
Oxidation of Piperazine
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Piperazine undergoes oxidation with mCPBA (meta-chlor
Comparison with Similar Compounds
Key Observations :
Transcriptomic and Bioactivity Profiles
Structurally similar benzothiazoles often induce overlapping gene expression changes. For instance, compounds with TC (Tanimoto coefficient) >0.85 have a 20% probability of sharing similar transcriptomic profiles . However, bioavailability differences—such as the ethoxyethyl group’s impact on membrane permeability—can lead to divergent cellular responses despite structural similarity .
Chemoinformatic Predictions
Chemoinformatic tools highlight the target compound’s uniqueness:
- Semantic similarity vs. structural similarity : Unlike azepane analogues, the target compound’s 2-methylpiperidine group aligns more closely with kinase inhibitors in semantic ontology databases, suggesting distinct mechanistic pathways .
Limitations of Structural Similarity Predictions
While structural analogues often share properties, edge cases exist:
- Bioactivity divergence: Minor substitutions (e.g., fluoro vs. ethoxyethyl) can alter binding kinetics by >50% due to steric or electronic effects .
- Network-level effects : Compounds with dissimilar structures (e.g., rapamycin vs. vitamin C) may exhibit similar network-level bioactivities, underscoring the need for multi-dimensional analysis .
Q & A
Q. What are the key steps and challenges in synthesizing (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
- Step 2 : Introduction of the 2-ethoxyethyl group at the 3-position of the thiazole ring using alkylation or nucleophilic substitution.
- Step 3 : Sulfonylation of the benzamide moiety with 2-methylpiperidine sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine.
- Step 4 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity.
Q. Key Challenges :
- Stereochemical control at the ylidene position to ensure the (Z)-configuration, which is critical for bioactivity .
- Avoiding oxidation of sensitive functional groups (e.g., sulfonamide) by using inert atmospheres (N₂/Ar) .
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the ylidene proton typically appears as a singlet near δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., C₂₄H₂₈N₄O₄S₂) with an error margin <5 ppm .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?
- Enzyme Inhibition Assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based or colorimetric methods (IC₅₀ determination) .
- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HeLa, HEK293) to identify growth inhibition at 1–100 µM concentrations .
- Solubility and Stability : Assess in PBS or simulated physiological fluids (pH 7.4, 37°C) via UV-Vis spectroscopy to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with a hypothesized biological target?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., kinase ATP-binding pockets). Focus on key interactions:
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and identify residues critical for affinity .
- SAR Analysis : Modify substituents (e.g., 2-methylpiperidine to morpholine) and compare docking scores to refine potency .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Dose-Response Repetition : Replicate assays in triplicate with independent compound batches to rule out synthesis variability .
- Off-Target Profiling : Use proteome-wide platforms (e.g., KinomeScan) to identify unintended targets that may explain discrepancies .
- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell culture media .
Q. How does stereochemistry at the ylidene position influence bioactivity?
- Comparative Studies : Synthesize both (Z) and (E) isomers and test in parallel. For example, (Z)-isomers of similar benzothiazoles show 10–100x higher kinase inhibition due to optimal spatial alignment with hydrophobic pockets .
- X-ray Crystallography : Resolve crystal structures of isomer-target complexes to validate binding mode differences .
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to improve temperature control and reduce side reactions .
- DoE Optimization : Use Design of Experiments (DoE) to map ideal conditions (e.g., solvent ratio, catalyst loading) for each step .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. How can researchers identify the primary biological target of this compound?
- Affinity Chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via MS/MS .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes whose loss abolishes compound activity .
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding using multiplexed proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
